molecular formula C5H6F2N2S B13329709 [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol

Cat. No.: B13329709
M. Wt: 164.18 g/mol
InChI Key: CKGPTCZWXVHIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an imidazole ring, which is further connected to a methanethiol group. The presence of the difluoromethyl group imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluoromethylating agents under controlled conditions. For instance, the use of difluoromethyl sulfonium salts or difluoromethyl halides in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize transition-metal catalysts to enhance the efficiency and selectivity of the reaction. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The difluoromethyl group can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable moiety in medicinal chemistry .

Industry

Industrially, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and durability of products in these fields.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanethiol lies in its combination of the difluoromethyl group with the methanethiol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H6F2N2S

Molecular Weight

164.18 g/mol

IUPAC Name

[1-(difluoromethyl)imidazol-2-yl]methanethiol

InChI

InChI=1S/C5H6F2N2S/c6-5(7)9-2-1-8-4(9)3-10/h1-2,5,10H,3H2

InChI Key

CKGPTCZWXVHIJY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)CS)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.